molecular formula C7H8N2O B13095178 3-(Pyrimidin-4-yl)prop-2-en-1-ol

3-(Pyrimidin-4-yl)prop-2-en-1-ol

Cat. No.: B13095178
M. Wt: 136.15 g/mol
InChI Key: FSTKBDCCNONHDS-OWOJBTEDSA-N
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Description

3-(Pyrimidin-4-yl)prop-2-en-1-ol is a heterocyclic organic compound featuring a pyrimidine ring attached to a propenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-4-yl)prop-2-en-1-ol typically involves the reaction of pyrimidine derivatives with propenol precursors under specific conditions. One common method is the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields . This reaction involves the use of catalysts such as copper (I) to facilitate the cycloaddition process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

3-(Pyrimidin-4-yl)prop-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-4-yl)prop-2-en-1-ol involves its interaction with various molecular targets. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrimidin-4-yl)prop-2-en-1-ol is unique due to its specific structural features, which allow for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a valuable compound for further study.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

(E)-3-pyrimidin-4-ylprop-2-en-1-ol

InChI

InChI=1S/C7H8N2O/c10-5-1-2-7-3-4-8-6-9-7/h1-4,6,10H,5H2/b2-1+

InChI Key

FSTKBDCCNONHDS-OWOJBTEDSA-N

Isomeric SMILES

C1=CN=CN=C1/C=C/CO

Canonical SMILES

C1=CN=CN=C1C=CCO

Origin of Product

United States

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